molecular formula C24H21ClN4O4S B11358122 5-[benzyl(furan-2-ylmethyl)amino]-N-(2-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[benzyl(furan-2-ylmethyl)amino]-N-(2-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11358122
M. Wt: 497.0 g/mol
InChI Key: LVIPBSGNMKTMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[benzyl(furan-2-ylmethyl)amino]-N-(2-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine core substituted with a benzyl group, a furan ring, a chlorophenyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[benzyl(furan-2-ylmethyl)amino]-N-(2-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the benzyl and furan groups, and the addition of the chlorophenyl and methylsulfonyl groups. Common synthetic routes may include:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Benzyl and Furan Groups: This step may involve nucleophilic substitution reactions where the benzyl group is attached to the furan ring.

    Addition of Chlorophenyl and Methylsulfonyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[benzyl(furan-2-ylmethyl)amino]-N-(2-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-[benzyl(furan-2-ylmethyl)amino]-N-(2-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[benzyl(furan-2-ylmethyl)amino]-N-(2-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C24H21ClN4O4S

Molecular Weight

497.0 g/mol

IUPAC Name

5-[benzyl(furan-2-ylmethyl)amino]-N-(2-chlorophenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C24H21ClN4O4S/c1-34(31,32)24-26-14-21(22(28-24)23(30)27-20-12-6-5-11-19(20)25)29(16-18-10-7-13-33-18)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,27,30)

InChI Key

LVIPBSGNMKTMGA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2Cl)N(CC3=CC=CC=C3)CC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.